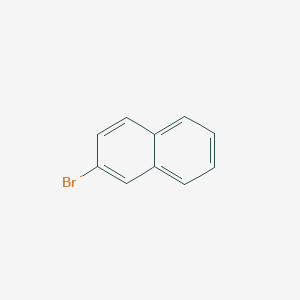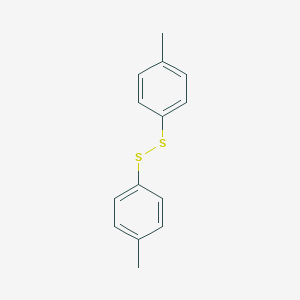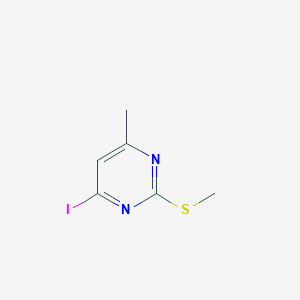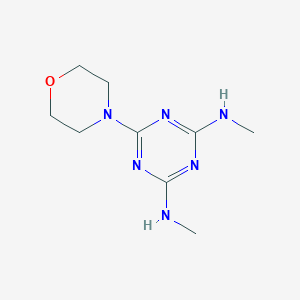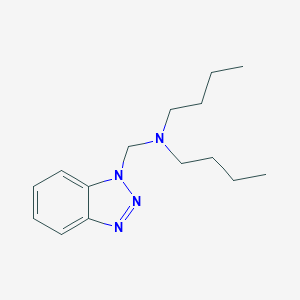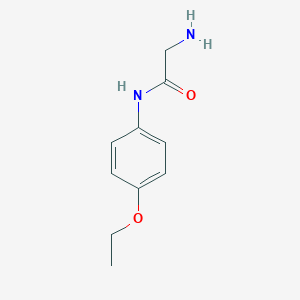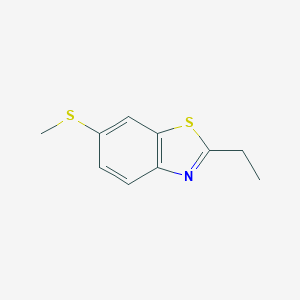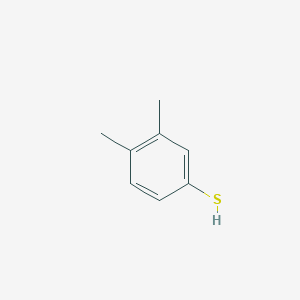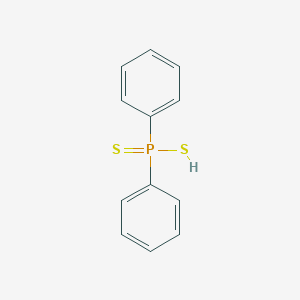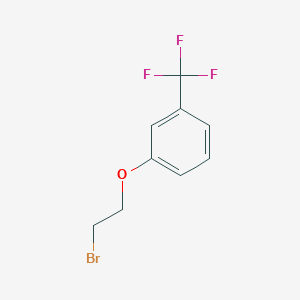
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
概要
説明
Synthesis Analysis
The synthesis of bromo-substituted benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that the synthesis of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" could potentially involve a bromination step followed by the introduction of an ethoxy group.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes can be characterized using techniques such as X-ray crystallography, as demonstrated by the determination of the crystal structures of various dibromo-bis(phenylalkoxy)benzene derivatives . These studies reveal the importance of interactions such as C–Br...π(arene), C–H...Br, and Br...Br in the solid-state packing of these molecules . Such analyses are crucial for understanding the molecular conformation and potential reactivity of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene".
Chemical Reactions Analysis
Bromo-substituted benzene compounds can participate in a variety of chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis, forming intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species . Additionally, bromo-substituted benzenes can be involved in Diels–Alder reactions, as seen with 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes . These reactions highlight the potential reactivity of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" in forming new carbon-carbon bonds and its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene derivatives can be inferred from their structural characteristics and reactivity. For example, the presence of bromine atoms can significantly influence the density, boiling point, and solubility of these compounds. The trifluoromethyl group is known to impart unique electronic effects due to its strong electron-withdrawing nature, which can affect the acidity of adjacent protons and the overall reactivity of the molecule . The fluorescence properties of bromo-substituted benzenes, such as 1-bromo-4-(2,2-diphenylvinyl)benzene, indicate that these compounds may also exhibit interesting optical properties, which could be relevant for "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" .
科学的研究の応用
Versatile Starting Material for Organometallic Synthesis : "1-Bromo-3,5-bis(trifluoromethyl)benzene" is a versatile starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Route to Naphthalenes and Naphthols : The compound is used in the preparation of naphthalenes and naphthols through reactions involving arynes, showcasing its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).
Intermediate in Organic Synthesis for Pharmaceuticals and Pesticides : It serves as an important intermediate in organic synthesis, especially in the pharmaceutical and pesticide industries. The compound's functional groups allow for various types of reactions, enabling the introduction of diverse functional groups (We, 2015).
Synthesis of Trifluoromethyl-substituted Pyridines : It is useful in the synthesis of trifluoromethyl-substituted pyridines, demonstrating its application in the preparation of organofluorine compounds (Cottet & Schlosser, 2002).
Coordination Chemistry of Fluorocarbons : The compound is involved in the coordination chemistry of fluorocarbons, indicating its role in the study and development of fluorine-containing chemical species (Plenio, Hermann, & Diodone, 1997).
Synthesis of Fluorine-Containing Polyethers : Its derivatives are used in synthesizing fluorine-containing polyethers, highlighting its significance in materials science, particularly in creating substances with unique properties like low dielectric constants and high thermal stability (Fitch et al., 2003).
Synthesis of Trifluoromethyl-bis(Trimethoxyphenyl)methane : The compound is employed in the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane, a unique compound with potential applications in various organic syntheses (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Trifluoromethylation of Arenes and Heteroarenes : It is involved in the trifluoromethylation of aromatic and heteroaromatic compounds, a process relevant in pharmaceuticals and agrochemicals production (Mejía & Togni, 2012).
Synthesis of Novel Fluorine-containing Polyetherimide : The compound plays a role in the synthesis of new fluorine-containing polyetherimide, further demonstrating its importance in polymer science (Yu Xin-hai, 2010).
特性
IUPAC Name |
1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOCBKYAZHDTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378364 | |
| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene | |
CAS RN |
18800-39-0 | |
| Record name | 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


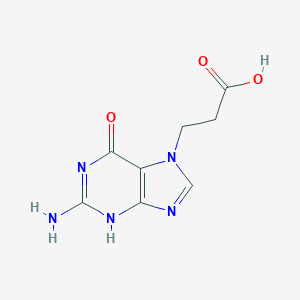
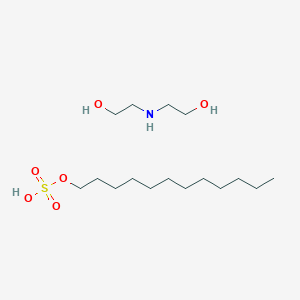
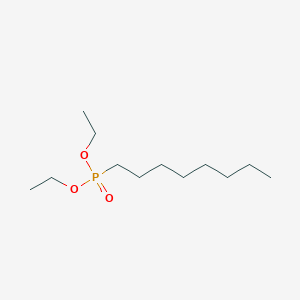
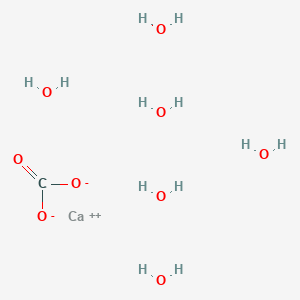
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
